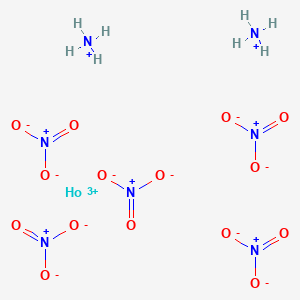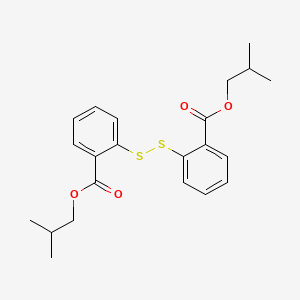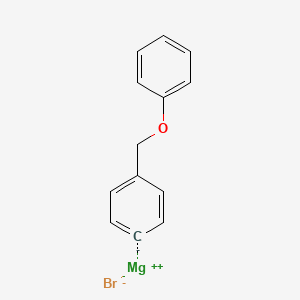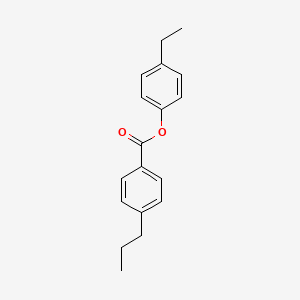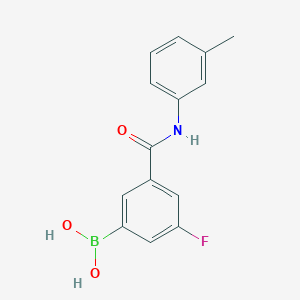
3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C₈H₉BFNO₃ and a molecular weight of 196.97 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid typically involves the reaction of 3-fluoro-5-nitrobenzoic acid with 3-methylphenyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The resulting intermediate is then subjected to reduction using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding boronic esters or acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Boronic esters or acids.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing compounds for biological studies, including enzyme inhibitors and fluorescent probes.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-based drugs for cancer therapy and other diseases.
作用機序
The mechanism of action of 3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid involves its interaction with molecular targets through boron-oxygen and boron-nitrogen bonds. These interactions can inhibit enzyme activity or modulate biological pathways, making it a valuable tool in biochemical research. The compound’s ability to form reversible covalent bonds with biomolecules allows for precise control over its biological effects .
類似化合物との比較
Similar Compounds
- 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid
- 3-Fluoro-5-(methoxycarbonyl)benzeneboronic acid
- 3-Fluoro-5-(methylcarbamoyl)benzeneboronic acid
Uniqueness
3-Fluoro-5-(3-methylphenylcarbamoyl)benzeneboronic acid stands out due to its unique combination of a fluorine atom and a methylphenylcarbamoyl group, which imparts distinct chemical and biological properties. This combination enhances its reactivity and specificity in various applications, making it a valuable compound in research and industry .
特性
分子式 |
C14H13BFNO3 |
|---|---|
分子量 |
273.07 g/mol |
IUPAC名 |
[3-fluoro-5-[(3-methylphenyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BFNO3/c1-9-3-2-4-13(5-9)17-14(18)10-6-11(15(19)20)8-12(16)7-10/h2-8,19-20H,1H3,(H,17,18) |
InChIキー |
LKIFEEVIQSACEL-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC2=CC=CC(=C2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


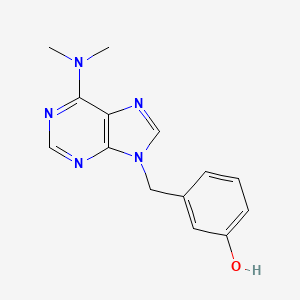
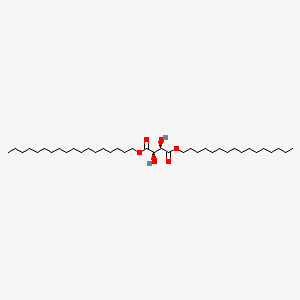
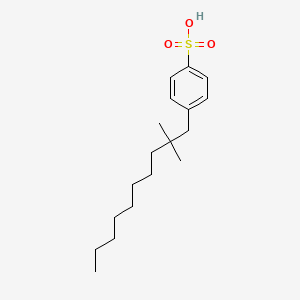

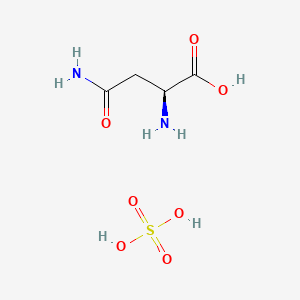

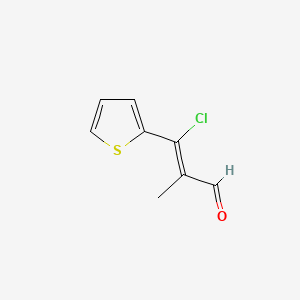
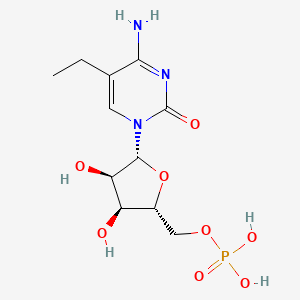
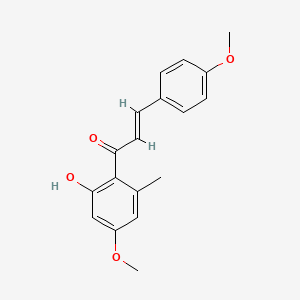
![7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one](/img/structure/B12647245.png)
